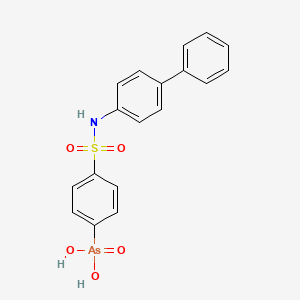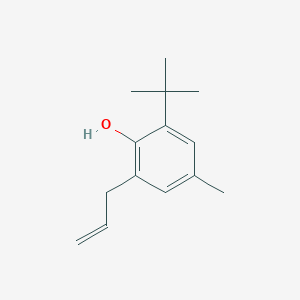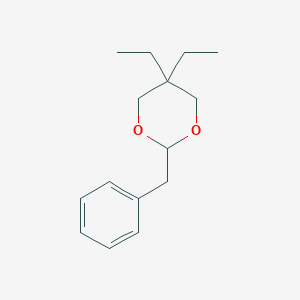
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C9H4Cl3NO4 It contains a nitro group attached to a phenyl ring and an ester group linked to a trichloroprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 4-nitrophenol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-Aminophenyl 2,3,3-trichloroprop-2-enoate.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and 2,3,3-trichloroprop-2-enoic acid.
Applications De Recherche Scientifique
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of the trichloroprop-2-enoate moiety.
4-Nitrophenyl butyrate: Contains a butyrate group instead of the trichloroprop-2-enoate moiety.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of the trichloroprop-2-enoate moiety.
Uniqueness
4-Nitrophenyl 2,3,3-trichloroprop-2-enoate is unique due to the presence of the trichloroprop-2-enoate group, which imparts distinct chemical reactivity and potential applications compared to other 4-nitrophenyl esters. Its ability to undergo specific chemical reactions and its utility in various research fields highlight its significance.
Propriétés
Numéro CAS |
2224-95-5 |
|---|---|
Formule moléculaire |
C9H4Cl3NO4 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C9H4Cl3NO4/c10-7(8(11)12)9(14)17-6-3-1-5(2-4-6)13(15)16/h1-4H |
Clé InChI |
CIYHIVGZSBCLRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
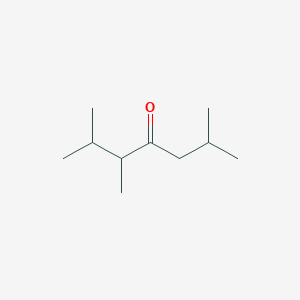
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)
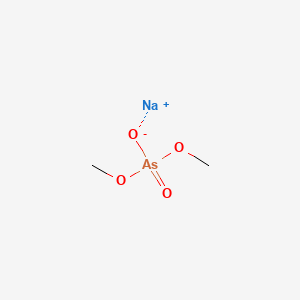
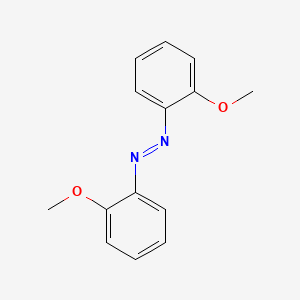

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
